molecular formula C15H17NO B14117871 3-(3,5-Dimethylphenoxy)-2-methylaniline

3-(3,5-Dimethylphenoxy)-2-methylaniline

Cat. No.: B14117871
M. Wt: 227.30 g/mol
InChI Key: KTSZPRBRQFOBFZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)-2-methylphenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an amine group attached to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)-2-methylphenylamine typically involves the reaction of 3,5-dimethylphenol with 2-methylphenylamine. One common method is the nucleophilic aromatic substitution reaction, where the phenol is first converted to a phenoxide ion using a strong base such as potassium tert-butoxide. This phenoxide ion then reacts with 2-methylphenylamine under controlled conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(3,5-Dimethylphenoxy)-2-methylphenylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-2-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitro-substituted phenylamine derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)-2-methylphenylamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-2-methylaniline

InChI

InChI=1S/C15H17NO/c1-10-7-11(2)9-13(8-10)17-15-6-4-5-14(16)12(15)3/h4-9H,16H2,1-3H3

InChI Key

KTSZPRBRQFOBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC(=C2C)N)C

Origin of Product

United States

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